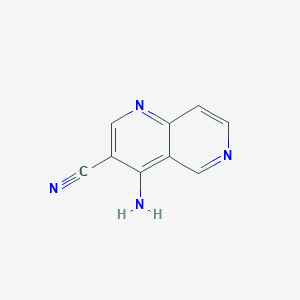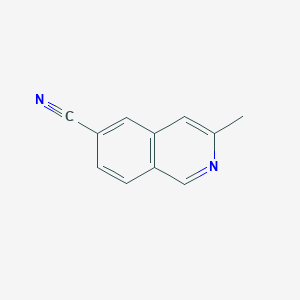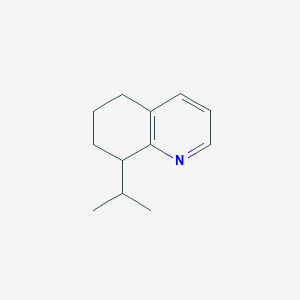
N,N-Dimethylquinolin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylquinolin-7-amine is a heterocyclic aromatic amine with a quinoline backbone This compound is characterized by the presence of two methyl groups attached to the nitrogen atom at the 7th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethylquinolin-7-amine typically involves the alkylation of quinoline derivatives. One common method is the reaction of quinoline with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often employed to enhance the reaction efficiency. The process is optimized to minimize by-products and ensure scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield various reduced quinoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups. Reagents such as alkyl halides and acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N,N-Dimethylquinolin-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent. Its derivatives have shown promising activity against various pathogens.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N-Dimethylquinolin-7-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or interfering with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
N,N-Dimethylformamide: A commonly used solvent with similar dimethylamino functionality.
N,N-Dimethylacetamide: Another solvent with comparable chemical properties.
Quinoline: The parent compound of N,N-Dimethylquinolin-7-amine, widely used in medicinal chemistry.
Uniqueness: this compound stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical reactivity and potential biological activity. Its ability to participate in diverse chemical reactions and its applications in various fields make it a compound of significant interest.
Properties
CAS No. |
89770-32-1 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N,N-dimethylquinolin-7-amine |
InChI |
InChI=1S/C11H12N2/c1-13(2)10-6-5-9-4-3-7-12-11(9)8-10/h3-8H,1-2H3 |
InChI Key |
ANCZVOOHEGJTBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)

![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)






![2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B11913591.png)
